molecular formula C12H14F3N B1527562 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine CAS No. 1248089-24-8

3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine

Cat. No.: B1527562
CAS No.: 1248089-24-8
M. Wt: 229.24 g/mol
InChI Key: JJMQOZZOHMTPEG-UHFFFAOYSA-N
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Description

3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a trifluoromethyl group at the 4-position of the phenyl ring. This compound is of interest in various scientific and industrial applications due to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine typically involves multiple steps, starting with the preparation of the trifluoromethyl-substituted phenyl compound. One common method is the reaction of 4-(trifluoromethyl)benzaldehyde with a Grignard reagent, followed by cyclization to form the pyrrolidine ring.

Industrial Production Methods: In an industrial setting, the compound is produced through optimized synthetic routes that ensure high yield and purity. Large-scale reactions are conducted under controlled conditions, often involving the use of catalysts and specific solvents to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyrrolidines.

Scientific Research Applications

3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 3-Methyl-3-(4-methylphenyl)pyrrolidine

  • 3-Methyl-3-(4-chlorophenyl)pyrrolidine

  • 3-Methyl-3-(4-bromophenyl)pyrrolidine

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Properties

IUPAC Name

3-methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N/c1-11(6-7-16-8-11)9-2-4-10(5-3-9)12(13,14)15/h2-5,16H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMQOZZOHMTPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248089-24-8
Record name 3-methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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